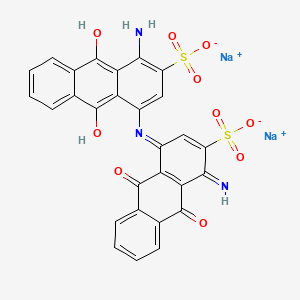
Disodium 4,4'-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4,4’-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by its anthracene backbone, which is functionalized with amino and sulphonate groups, making it highly reactive and versatile in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) typically involves the reaction of 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid with an appropriate imine-forming reagent under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its disodium salt form .
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and sulphonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds .
Scientific Research Applications
Disodium 4,4’-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for studying biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Disodium 4,4’-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) involves its interaction with molecular targets through its functional groups. The amino and sulphonate groups facilitate binding to specific enzymes and receptors, modulating their activity and leading to various biochemical effects. The compound’s anthracene backbone also plays a role in its photophysical properties, making it useful in fluorescence-based applications .
Comparison with Similar Compounds
Similar Compounds
- Disodium 1-amino-4-(4-(2-bromo-1-oxoallyl)amino)-2-sulphonatophenylamino-9,10-dioxo-9,10-dihydroanthracene-2-sulphonate
- Disodium 4,4’-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate)
Uniqueness
Disodium 4,4’-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) stands out due to its unique combination of functional groups and its anthracene backbone, which imparts distinct chemical and photophysical properties. This makes it particularly valuable in applications requiring specific reactivity and fluorescence characteristics .
Properties
CAS No. |
85959-20-2 |
|---|---|
Molecular Formula |
C28H15N3Na2O10S2 |
Molecular Weight |
663.5 g/mol |
IUPAC Name |
disodium;1-amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxo-3-sulfonatoanthracen-1-ylidene)amino]anthracene-2-sulfonate |
InChI |
InChI=1S/C28H17N3O10S2.2Na/c29-23-17(42(36,37)38)9-15(19-21(23)27(34)13-7-3-1-5-11(13)25(19)32)31-16-10-18(43(39,40)41)24(30)22-20(16)26(33)12-6-2-4-8-14(12)28(22)35;;/h1-10,29,33,35H,30H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
InChI Key |
FOCGNXRDPNHPIK-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=CC(=C(C3=C2O)N)S(=O)(=O)[O-])N=C4C=C(C(=N)C5=C4C(=O)C6=CC=CC=C6C5=O)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















